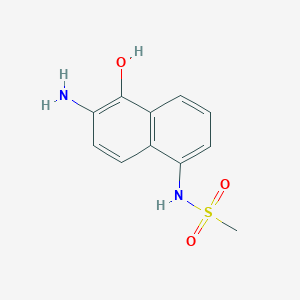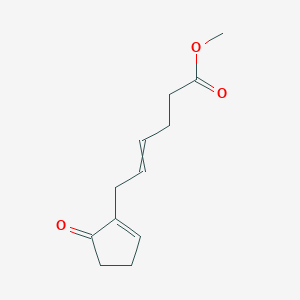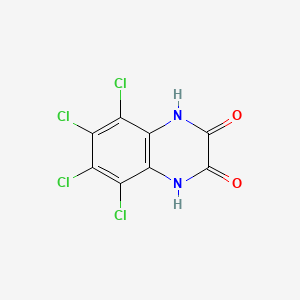
Methyl 2-(4-morpholinophenylamino)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-morpholinophenylamino)-2-oxoacetate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms. The presence of the morpholine ring and the phenylamino group contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-morpholinophenylamino)-2-oxoacetate typically involves the reaction of 4-morpholinoaniline with methyl oxalyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and safety of the process. The use of automated systems can also help in maintaining consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-morpholinophenylamino)-2-oxoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The phenylamino group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives. Substitution reactions can lead to a variety of substituted phenylamino derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-morpholinophenylamino)-2-oxoacetate has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-morpholinophenylamino)-2-oxoacetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(4-morpholinophenylamino)-2-oxoacetate can be compared with other similar compounds, such as:
Methyl 2-(4-morpholinophenylamino)-2-oxopropanoate: This compound has a similar structure but with a propanoate group instead of an acetate group.
Methyl 2-(4-piperidinophenylamino)-2-oxoacetate: This compound features a piperidine ring instead of a morpholine ring.
Methyl 2-(4-morpholinophenylamino)-2-oxobutanoate: This compound has a butanoate group instead of an acetate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H16N2O4 |
|---|---|
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
methyl 2-(4-morpholin-4-ylanilino)-2-oxoacetate |
InChI |
InChI=1S/C13H16N2O4/c1-18-13(17)12(16)14-10-2-4-11(5-3-10)15-6-8-19-9-7-15/h2-5H,6-9H2,1H3,(H,14,16) |
InChI-Schlüssel |
PLKOCIZDMSTXSM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=O)NC1=CC=C(C=C1)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


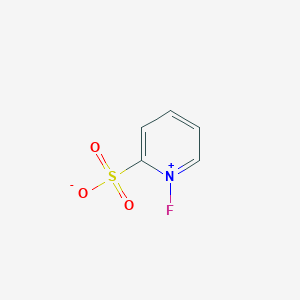
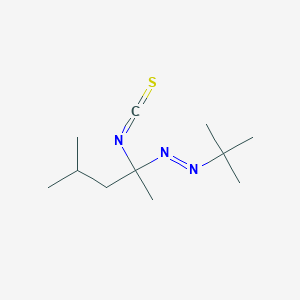
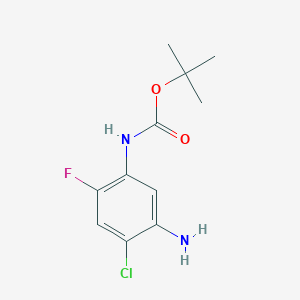
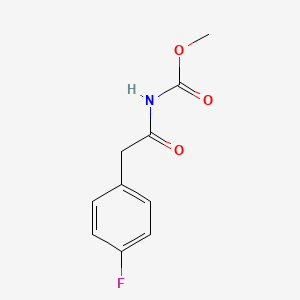

![1-[beta-(p-Methylthiophenyl) hexyl]imidazole nitric acid salt](/img/structure/B8472447.png)
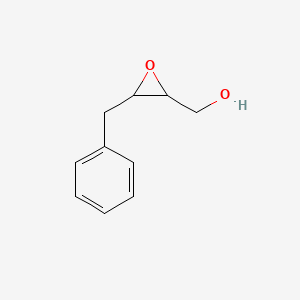

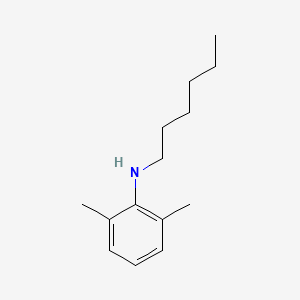

![7-[3-(2-Hydroxyethoxy)-5-oxocyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B8472470.png)
